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Compound of Interest

Compound Name:
2-Chloro-1-(3,4-

difluorophenyl)ethanol

Cat. No.: B3178332 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3,4-
difluorophenyl)ethanol

Introduction: A Key Chiral Building Block in Modern
Pharmaceuticals
2-Chloro-1-(3,4-difluorophenyl)ethanol is a specialized chemical intermediate whose

significance is intrinsically linked to the synthesis of advanced active pharmaceutical

ingredients (APIs). Most notably, its chiral (specifically, the (S)-enantiomer) form serves as a

critical synthon in the manufacturing of Ticagrelor, a P2Y12 platelet inhibitor used to prevent

thrombotic events in patients with acute coronary syndrome.[1][2][3] The presence of a

stereocenter, a halogenated phenyl ring, and a reactive chloroethyl side chain makes this

molecule a versatile precursor, yet also imparts a unique set of physicochemical properties that

are critical to understand for process optimization, formulation development, and analytical

characterization.

This guide, intended for researchers and drug development professionals, provides a

comprehensive overview of the known physicochemical properties of 2-Chloro-1-(3,4-
difluorophenyl)ethanol. Where precise experimental data is not publicly available, we will

provide theoretically grounded estimations and detail authoritative protocols for their

experimental determination, reflecting a field-proven approach to chemical characterization.
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Chemical Identity and Structural Features
The molecule's structure dictates its reactivity and physical behavior. The difluorinated benzene

ring creates a highly electron-poor aromatic system, while the hydroxyl and chloro groups

provide key reactive sites for subsequent synthetic transformations.

IUPAC Name: 2-Chloro-1-(3,4-difluorophenyl)ethanol

Molecular Formula: C₈H₇ClF₂O[4][5]

Molecular Weight: 192.59 g/mol [4][5][6]

CAS Numbers:

Racemic Mixture: 51336-97-1[7]

(S)-enantiomer: 1006376-60-8[4][8]

Canonical SMILES: C1=CC(=C(C=C1C(CCl)O)F)F

Core Physicochemical Properties
The physical and chemical parameters of a compound are foundational to its handling, reaction

kinetics, and purification. The data for 2-Chloro-1-(3,4-difluorophenyl)ethanol is summarized

below. It is crucial to note the variance in reported physical state, which may be attributable to

the analysis of different enantiomeric purities or residual solvents from synthesis.
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Property Value / Description Source / Rationale

Appearance

Yellow Solid; Light yellow oily

liquid; Clear, almost colorless,

viscous liquid.

[4][6][9]

Boiling Point 256.3 °C (at 760 mmHg) [4][10]

Density 1.37 - 1.4 g/cm³ [4][10]

Melting Point

Not definitively reported. The

varied descriptions suggest a

low melting point near ambient

temperature.

[10][11]

LogP (Octanol/Water) 2.22 (Predicted) [12]

pKa (Acidity)

Estimated ~14-15. The pKa of

the hydroxyl proton is

expected to be lower (more

acidic) than simple aliphatic

alcohols (e.g., ethanol, pKa

~16) due to the strong

inductive electron-withdrawing

effects of the adjacent chlorine

atom and the difluorophenyl

ring.

Based on chemical

principles[13]

Solubility

Soluble in organic solvents

such as ethyl acetate,

dichloromethane, and toluene.

[9][14] Expected to have low

solubility in water based on its

predicted LogP value.

Inferred from synthesis

protocols[9][14]

Anticipated Spectroscopic Profile
While specific spectra for this compound are not widely published, its structure allows for a

reliable prediction of its key spectroscopic features. This theoretical analysis is vital for quality

control and reaction monitoring.
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¹H NMR Spectroscopy
In a deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show four distinct

regions:

Aromatic Protons (δ 7.0-7.4 ppm): The three protons on the difluorophenyl ring will appear as

complex multiplets due to proton-proton and proton-fluorine coupling.

Methine Proton (-CH(OH)-) (δ ~5.0 ppm): This proton, attached to the carbon bearing the

hydroxyl group, will likely appear as a triplet, split by the two adjacent methylene protons.

Methylene Protons (-CH₂Cl) (δ ~3.7-3.9 ppm): These two protons adjacent to the chlorine

atom will appear as a doublet, split by the single methine proton.

Hydroxyl Proton (-OH) (δ variable): This proton will appear as a broad singlet. Its chemical

shift is highly dependent on concentration, temperature, and solvent. In an anhydrous

sample, it may show coupling to the methine proton.[15]

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display six unique signals for the aromatic

carbons (two of which are directly bonded to fluorine, showing large C-F coupling constants)

and two signals for the aliphatic carbons.

Aromatic Carbons (δ 115-150 ppm): Complex signals due to C-F coupling.

Methine Carbon (-CH(OH)-) (δ ~70-75 ppm): The carbon attached to the oxygen.

Methylene Carbon (-CH₂Cl) (δ ~45-50 ppm): The carbon attached to the chlorine.

Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.

O-H Stretch (3200-3600 cm⁻¹): A strong, broad band characteristic of the alcohol hydroxyl

group.

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity bands.
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C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium-intensity bands.

C=C Stretch (Aromatic) (~1500-1600 cm⁻¹): Multiple sharp bands.

C-F Stretch (1100-1300 cm⁻¹): Strong, characteristic bands for the aryl-fluoride bonds.

C-O Stretch (1000-1200 cm⁻¹): A strong band for the secondary alcohol.

C-Cl Stretch (600-800 cm⁻¹): A medium to strong band.

Experimental Protocol: Determination of Aqueous
Solubility via the Shake-Flask Method
The aqueous solubility of a drug intermediate is a critical parameter influencing its

environmental fate, bioavailability in case of exposure, and purification processes involving

aqueous washes. The OECD Guideline 105 "Water Solubility" shake-flask method is the gold

standard for this determination.

Causality Behind Experimental Choices:

Method: The shake-flask method is chosen because it is a globally recognized standard that

directly measures the saturation point of a compound in water at equilibrium, providing highly

reliable data.

Temperature Control: Solubility is temperature-dependent. Maintaining a constant

temperature (e.g., 25 °C) in a water bath or incubator is essential for reproducibility.

Equilibrium Attainment: The protocol requires preliminary testing to determine the time

needed to reach equilibrium. Shaking for extended periods (e.g., 24-48 hours) ensures that

the dissolution process is complete and the measured concentration represents the true

solubility limit.

Phase Separation: Centrifugation is a critical step to separate undissolved solid from the

saturated aqueous solution without affecting the equilibrium. This prevents artificially high

readings from suspended microparticles.
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Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is

selected for its high sensitivity, specificity, and accuracy in quantifying aromatic compounds

like this one. A validated calibration curve is essential for trustworthy results.

Step-by-Step Methodology:
Preparation: Prepare a stock solution of 2-Chloro-1-(3,4-difluorophenyl)ethanol in a

suitable organic solvent (e.g., acetonitrile) for HPLC calibration. Create a series of calibration

standards by diluting the stock.

Sample Preparation: Add an excess amount of the compound to several flasks containing a

known volume of deionized water. "Excess" ensures that a saturated solution is formed with

visible undissolved solid remaining.

Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate within

a temperature-controlled environment (e.g., 25 ± 1 °C). Agitate the flasks for a

predetermined time (e.g., 24 hours).

Phase Separation: After agitation, allow the flasks to stand in the temperature-controlled

environment to let larger particles settle. Then, transfer the contents to centrifuge tubes and

centrifuge at high speed until a clear supernatant is obtained.

Sampling: Carefully extract a known volume of the clear aqueous supernatant. Be cautious

not to disturb the solid pellet.

Quantification: Dilute the aqueous sample if necessary and analyze it using a validated

HPLC-UV method against the prepared calibration curve.

Calculation: Determine the concentration of the compound in the aqueous sample from the

calibration curve. The result, typically expressed in mg/L or µg/mL, is the water solubility at

the specified temperature. Run at least three replicate experiments to ensure precision.

Workflow Diagram: Shake-Flask Solubility Determination
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Caption: Workflow for determining aqueous solubility via the shake-flask method.
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Safety and Handling
As a halogenated organic compound used in API synthesis, 2-Chloro-1-(3,4-
difluorophenyl)ethanol requires careful handling. The following information is synthesized

from available Safety Data Sheets (SDS).[12][16]

Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin

irritation and serious eye damage. May cause respiratory irritation.[12][16]

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear appropriate PPE, including:

Chemical-resistant gloves (e.g., nitrile or neoprene).

Safety goggles and a face shield.

A lab coat.[16][17]

Handling Precautions: Avoid direct contact with the substance. Prevent inhalation of dust,

fumes, or vapors. After handling, wash hands and any exposed skin thoroughly.[16][17]

Storage: Store in a cool, well-ventilated area in a tightly closed container. Some suppliers

recommend storing under an inert atmosphere (e.g., Argon) to prevent degradation.[16]

Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or foam as

extinguishing media. Combustion may produce toxic fumes, including carbon oxides,

hydrogen chloride (HCl), and hydrogen fluoride (HF).[16]

Conclusion: A Profile for the Process Scientist
2-Chloro-1-(3,4-difluorophenyl)ethanol is more than a mere intermediate; it is an enabling

molecule for the synthesis of life-saving medicines. Its physicochemical properties—from its

boiling point and density, which inform distillation and purification conditions, to its solubility,

which dictates solvent choice and extraction efficiency—are paramount to developing a robust,

scalable, and safe manufacturing process. While some experimental data remains to be

published, the established principles of physical organic chemistry and standardized analytical
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protocols provide a solid framework for any scientist or researcher to fully characterize this vital

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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difluorophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3178332#physicochemical-properties-of-2-chloro-1-
3-4-difluorophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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